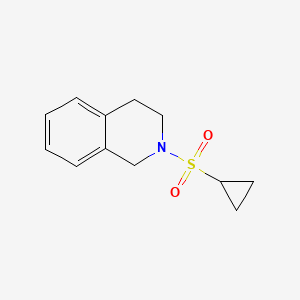
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It likely contains a cyclopropylsulfonyl group and a tetrahydroisoquinoline group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(cyclopropanesulfonyl)aniline, are synthesized using various organic chemistry techniques .Aplicaciones Científicas De Investigación
Radical Cyclization and Imines Formation
Radical cyclizations of cyclic ene sulfonamides, such as those involving tetrahydroisoquinoline derivatives, lead to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process is significant for creating fused and spirocyclic imines with various ring sizes, highlighting the versatility of these compounds in synthetic chemistry (Zhang et al., 2013).
Synthesis of Cyclopropane-Fused Tetrahydroquinolines
A novel method involves the sequential annulation of α-aryl vinylsulfoniums with specific substrates to synthesize cyclopropane-fused tetrahydroquinolines. This method is notable for its high efficiency and functional group tolerance, which is crucial for developing diverse molecular structures (Wang et al., 2020).
Synthesis of Arylsulfonylquinolines
A method for synthesizing 3-arylsulfonylquinoline derivatives has been developed using tert-butyl hydroperoxide. This synthesis method is notable for its metal-free nature and the formation of C-S bonds and quinoline rings in a single step (Zhang et al., 2016).
Antibacterial Applications
2-Sulfonylquinolones have been synthesized and used as intermediates in the creation of broad-spectrum antibacterial agents. These compounds are particularly effective against resistant organisms like MRSA, highlighting their potential in pharmaceutical development (Hashimoto et al., 2007).
Synthesis of Quinazolinones
The synthesis of variously substituted tetrahydroquinazolinones through Diels–Alder adducts demonstrates the utility of phenyl vinyl sulfone in constructing complex molecular structures, including quinoline derivatives (Dalai et al., 2006).
Propiedades
IUPAC Name |
2-cyclopropylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-16(15,12-5-6-12)13-8-7-10-3-1-2-4-11(10)9-13/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVTTDNOAYFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)
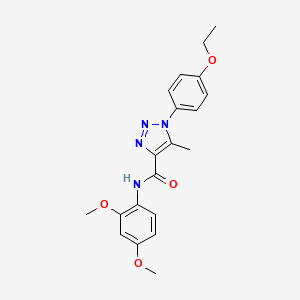
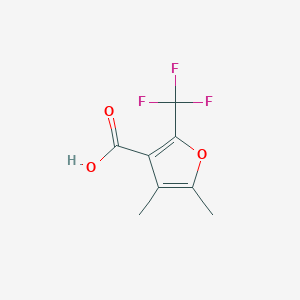
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)
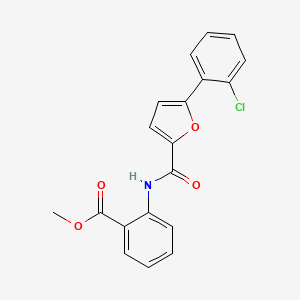
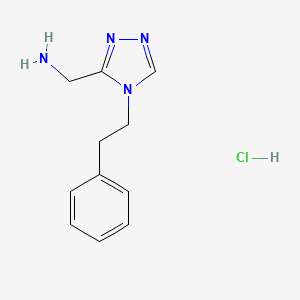
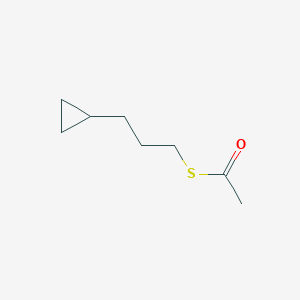
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)



![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
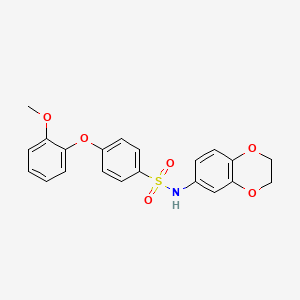
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)